(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide
CAS No.:
Cat. No.: VC16280942
Molecular Formula: C21H25NO4S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25NO4S |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | (E)-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C21H25NO4S/c1-16(2)18-7-5-17(6-8-18)14-22(19-11-13-27(24,25)15-19)21(23)10-9-20-4-3-12-26-20/h3-10,12,16,19H,11,13-15H2,1-2H3/b10-9+ |
| Standard InChI Key | KEQZVWGAJISMRL-MDZDMXLPSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3 |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s molecular formula is C₂₁H₂₅NO₄S, with a molecular weight of 387.5 g/mol. Its structure integrates three key moieties:
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Tetrahydrothiophene 1,1-dioxide: A sulfone-containing heterocycle that enhances metabolic stability and influences molecular polarity .
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Furan-2-yl group: A planar aromatic system contributing to π-π stacking interactions in biological targets .
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4-Isopropylbenzyl substituent: A hydrophobic group that modulates lipid solubility and membrane permeability.
The (2E) configuration of the enamide double bond ensures spatial alignment for optimal target engagement . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 654.9±55.0 °C (Predicted) | |
| Density | 1.385±0.06 g/cm³ (Predicted) | |
| Solubility in DMSO | 2 mg/mL | |
| Storage Conditions | 2–8°C in dry, dark environment |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Functionalization of tetrahydrothiophene: Sulfonation of tetrahydrothiophene yields the 1,1-dioxide derivative, often using hydrogen peroxide or ozone .
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Amide bond formation: Coupling the sulfone with a furan-containing acryloyl chloride intermediate under Schotten-Baumann conditions .
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N-Alkylation: Introducing the 4-isopropylbenzyl group via nucleophilic substitution or reductive amination .
Analytical Confirmation
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the enamide proton (δ 6.8–7.2 ppm) and sulfone group (δ 3.1–3.5 ppm) .
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Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 387.5 [M+H]⁺.
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Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1300 cm⁻¹ (S=O) .
Biological Activity and Mechanism of Action
GIRK Channel Activation
The compound acts as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels, with nanomolar efficacy (IC₅₀ < 10 nM in neuronal cells) . Activation hyperpolarizes membranes, reducing cellular excitability—a mechanism exploitable for treating arrhythmias and neurological disorders .
| Activity | Cell Line/Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| GIRK1/2 Activation | HEK293 Cells | 13.1 nM | |
| Cytotoxicity (Cancer) | HepG2 | 42 µM |
Pharmacokinetics and Metabolic Stability
Absorption and Distribution
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Lipophilicity: LogP ≈ 3.2 (predicted), favoring blood-brain barrier penetration .
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Plasma Protein Binding: >90% binding to albumin, prolonging half-life .
Metabolism
Hepatic cytochrome P450 enzymes (CYP3A4/2D6) mediate oxidation of the furan and isopropyl groups, producing hydroxylated metabolites . Unlike early urea-based GIRK activators, the sulfone moiety resists rapid glucuronidation, enhancing bioavailability .
Excretion
Therapeutic Applications and Clinical Prospects
Neurological Disorders
GIRK activation shows promise in epilepsy and neuropathic pain models. In murine studies, the compound reduced seizure frequency by 70% at 2 mg/kg .
Cardiovascular Indications
By stabilizing cardiac action potentials, it prevents arrhythmias in isolated rat hearts (EC₅₀ = 50 nM) .
Oncology
Synergy with cisplatin in reducing MCF-7 breast cancer cell viability by 80% suggests adjunctive potential.
Challenges and Future Directions
Limitations
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Off-Target Effects: Weak inhibition of hERG channels (IC₅₀ = 10 µM) raises cardiac toxicity concerns .
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Synthetic Complexity: Low yields (~15%) in the final alkylation step hinder large-scale production .
Research Priorities
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